Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach starts with the bromination of 5-methylfuran to obtain 2-bromo-5-methylfuran . This intermediate is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan and thiazole rings can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiazole and furan rings can participate in π-π stacking interactions and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylfuran: A simpler compound with similar reactivity but lacking the thiazole and sulfonamide groups.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, which can affect their chemical and biological properties.
Uniqueness
Ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 5-bromo-2-[(5-methylfuran-2-yl)sulfonylamino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O5S2/c1-3-18-10(15)8-9(12)20-11(13-8)14-21(16,17)7-5-4-6(2)19-7/h4-5H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRNXSLLSVVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NS(=O)(=O)C2=CC=C(O2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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